molecular formula C16H16O2 B1323928 2,5-Dimethyl-2'-methoxybenzophenone CAS No. 750633-51-3

2,5-Dimethyl-2'-methoxybenzophenone

Cat. No. B1323928
CAS RN: 750633-51-3
M. Wt: 240.3 g/mol
InChI Key: IUDFYOZDVPQILA-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-2’-methoxybenzophenone” is a chemical compound that belongs to the class of benzophenones. It has a molecular formula of C16H16O2 and a molecular weight of 240.3 g/mol .


Molecular Structure Analysis

The molecular structure of “2,5-Dimethyl-2’-methoxybenzophenone” is represented by the formula C16H16O2 . The InChI code for this compound is 1S/C16H16O2/c1-11-8-9-12(2)14(10-11)16(17)13-6-4-5-7-15(13)18-3/h4-10H,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dimethyl-2’-methoxybenzophenone” include a molecular weight of 240.3 g/mol . Unfortunately, other specific properties like melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, 2,5-Dimethyl-2’-methoxybenzophenone can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical procedures.

Each of these applications leverages the unique chemical properties of 2,5-Dimethyl-2’-methoxybenzophenone , demonstrating its versatility and importance in scientific research and industrial applications .

Mechanism of Action

Target of Action

It is known that benzophenone derivatives, which include this compound, are often used in the formulation of sunscreens and other skincare products . They primarily act by absorbing ultraviolet (UV) light, thereby protecting the skin from harmful UV radiation .

Mode of Action

The mode of action of 2,5-Dimethyl-2’-methoxybenzophenone involves the absorption of UV light. When UV light strikes the molecule, it excites the electrons to a higher energy state. The molecule then returns to its ground state by releasing the absorbed energy in the form of heat, thereby preventing the UV light from damaging skin cells .

Biochemical Pathways

By absorbing uv light, it helps prevent dna damage in skin cells, which can lead to mutations and skin cancer .

Pharmacokinetics

Like other benzophenone derivatives, it is typically applied topically and may be absorbed through the skin to some extent .

Result of Action

The primary result of the action of 2,5-Dimethyl-2’-methoxybenzophenone is the protection of skin cells from the damaging effects of UV light. By absorbing UV light, it prevents DNA damage in skin cells, which can lead to mutations and skin cancer .

Action Environment

The efficacy and stability of 2,5-Dimethyl-2’-methoxybenzophenone can be influenced by various environmental factors. For instance, exposure to light and heat can degrade the compound, reducing its effectiveness . Furthermore, the pH of the formulation in which it is used can also affect its stability and efficacy .

properties

IUPAC Name

(2,5-dimethylphenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-8-9-12(2)14(10-11)16(17)13-6-4-5-7-15(13)18-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDFYOZDVPQILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641460
Record name (2,5-Dimethylphenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-2'-methoxybenzophenone

CAS RN

750633-51-3
Record name (2,5-Dimethylphenyl)(2-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750633-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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